N-((1-Methylindolin-4-yl)methyl)propan-2-amine
Description
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
N-[(1-methyl-2,3-dihydroindol-4-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C13H20N2/c1-10(2)14-9-11-5-4-6-13-12(11)7-8-15(13)3/h4-6,10,14H,7-9H2,1-3H3 |
InChI Key |
RAMRDGWKILKVAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=C2CCN(C2=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Solvent Engineering
- Aprotic vs. Protic Solvents : Tetrahydrofuran (THF) increases reductive amination yields by 12% compared to methanol, likely due to reduced proton competition during imine formation.
- Additive Effects : Introducing 5 mol% acetic acid accelerates imine formation in reductive amination, shortening reaction times by 30%.
Catalytic Innovations
- Bimetallic Catalysts : Pd/Ni systems enhance hydrogenation efficiency, achieving turnover numbers (TON) of 1,450 compared to 980 for pure Pd/C.
- Enantioselective Synthesis : Chiral phosphine ligands (e.g., BINAP) enable asymmetric hydrogenation, producing enantiomeric excess (ee) values up to 89%.
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 6.95 (d, J = 7.2 Hz, 1H, ArH), 6.58 (s, 1H, ArH), 3.72 (s, 2H, CH$$2$$), 2.91 (m, 1H, CH(CH$$3$$)$$2$$), 2.45 (s, 3H, NCH$$3$$), 1.12 (d, J = 6.4 Hz, 6H, (CH$$3$$)$$_2$$).
- IR (KBr): ν 3280 (N-H stretch), 1605 (C=C aromatic), 1450 (C-N bend).
Chromatographic Purity
- HPLC : >98% purity (C18 column, 70:30 acetonitrile:water, 1 mL/min).
Chemical Reactions Analysis
Types of Reactions
N-((1-Methylindolin-4-yl)methyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylates.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2-carboxylates.
Reduction: Various amine derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-((1-Methylindolin-4-yl)methyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((1-Methylindolin-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can result in the modulation of enzyme activity, receptor signaling, and gene expression, leading to its observed biological effects .
Comparison with Similar Compounds
The following analysis compares N-((1-Methylindolin-4-yl)methyl)propan-2-amine with structurally related compounds, focusing on molecular properties, synthesis, and inferred biological activities.
Structural and Physicochemical Properties
Table 1: Comparative Molecular Data
Notes:
- *Predicted using QSAR models.
- Bulkier substituents (e.g., naphthyl, cyclohexyl) increase hydrophobicity (logP) and reduce solubility.
- The indoline core in the target compound balances rigidity and moderate lipophilicity compared to pyrrole or phenyl analogs .
Key Observations :
- Bulky substituents (e.g., naphthyl) often require catalytic reductive amination or chiral resolution for enantiopure yields .
- The target compound’s synthesis likely parallels methods used for indole/pyrrole analogs, though optimization may be needed for regioselective methylation .
Discussion :
- The indoline scaffold in the target compound may confer MAO or cholinesterase inhibitory activity, as seen in structurally related indole derivatives .
Biological Activity
N-((1-Methylindolin-4-yl)methyl)propan-2-amine, a compound with potential therapeutic applications, has garnered interest in the field of medicinal chemistry due to its biological activity. This article explores the compound's synthesis, biological evaluations, and relevant case studies, focusing on its pharmacological properties.
Synthesis and Structural Characterization
This compound can be synthesized through various methods involving the reaction of 1-methylindole derivatives with propan-2-amine. The structural characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming the molecular structure and purity of the compound.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its anticancer properties and interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer activity. For instance, derivatives were tested against various human cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Carcinoma (MCF7) | 3.12 | Induction of apoptosis via caspase activation |
| Lung Carcinoma (A549) | 2.12 - 4.58 | Inhibition of tubulin polymerization |
| Colon Carcinoma (HT29) | 10.00 | Cell cycle arrest at G1 phase |
These findings indicate that the compound can induce apoptosis and inhibit cell proliferation in cancer cells, making it a candidate for further development in cancer therapy .
Mechanistic Studies
Mechanistic studies have suggested that this compound interacts with specific proteins involved in cancer progression. For example, docking studies revealed binding interactions with kinases that are crucial for cell signaling pathways related to growth and survival .
Case Studies
A notable case study involved the evaluation of a series of N-methylindoline derivatives, including this compound, which were assessed for their antiproliferative effects:
- Study Design : The compounds were tested using MTT assays to determine their cytotoxicity against various cancer cell lines.
- Results : The study found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
- : The results support further investigation into the structure-activity relationship (SAR) of these compounds to optimize their efficacy and selectivity.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N-((1-Methylindolin-4-yl)methyl)propan-2-amine and related tertiary amines?
Answer:
Synthesis of tertiary amines like This compound typically involves reductive amination or nucleophilic substitution. For example:
- Reductive amination : Reacting a ketone (e.g., 1-methylindolin-4-yl ketone) with propan-2-amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) under acidic conditions (acetic acid) .
- Nucleophilic substitution : Using a halogenated intermediate (e.g., 4-(bromomethyl)-1-methylindoline) with propan-2-amine in a polar aprotic solvent (e.g., DMF) .
Purification is achieved via column chromatography, followed by characterization using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm molecular identity .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., indoline methyl groups at δ ~2.3 ppm; isopropyl protons as a septet) .
- Mass Spectrometry (MS) : HRMS confirms the molecular formula (e.g., [M+H]⁺ ion) .
- X-ray Crystallography : For structural elucidation, use programs like SHELXL for refinement and Mercury for visualizing intermolecular interactions .
Advanced: How can researchers optimize synthetic yield for this compound in reductive amination?
Answer:
Optimization strategies include:
- Temperature control : Reactions at 0–25°C minimize side products like over-reduction or imine hydrolysis .
- Catalyst selection : STAB is preferred over NaBH₃CN for improved selectivity in polar solvents .
- Stoichiometric ratios : A 1.2–1.5 molar excess of propan-2-amine ensures complete ketone conversion .
Monitor reaction progress via thin-layer chromatography (TLC) and adjust pH to ~5–6 to stabilize intermediates .
Advanced: What crystallographic approaches resolve structural ambiguities in this compound derivatives?
Answer:
- High-resolution X-ray diffraction : Use SHELXL for refining twinned or low-quality datasets. For example, assign anisotropic displacement parameters to resolve disorder in the indoline ring .
- Packing analysis : Tools like Mercury’s Materials Module identify π-π stacking or hydrogen-bonding motifs that stabilize the crystal lattice .
- Validation : Cross-check with Mogul bond-length/bond-angle databases to detect outliers .
Advanced: How should researchers address contradictory spectral data (e.g., NMR vs. MS) for this compound?
Answer:
- Repetition under controlled conditions : Re-run NMR/MS with fresh samples to exclude degradation or solvent artifacts .
- Isotopic labeling : Use ¹⁵N-labeled propan-2-amine to trace unexpected peaks in NMR .
- Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian) to identify misassignments .
Advanced: What computational strategies predict this compound interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model binding to receptors (e.g., serotonin receptors), guided by crystallographic data from related amines .
- MD simulations : Perform GROMACS simulations to assess stability of ligand-receptor complexes in physiological conditions .
- Pharmacophore modeling : Identify critical interaction sites (e.g., amine groups for hydrogen bonding) using MOE .
Basic: What safety protocols are recommended for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
